molecular formula C7H16N2 B13079694 Trans-1,2-dimethylpiperidin-4-amine

Trans-1,2-dimethylpiperidin-4-amine

Cat. No.: B13079694
M. Wt: 128.22 g/mol
InChI Key: BVVHNDKLDKPYCI-RQJHMYQMSA-N
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Description

Trans-1,2-dimethylpiperidin-4-amine is a chemical compound with the molecular formula C7H16N2 It is a derivative of piperidine, a six-membered heterocyclic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-1,2-dimethylpiperidin-4-amine typically involves the diastereoselective synthesis from 1-methyl- and 1-benzyl-4-[(S)-1-phenylethyl]iminopiperidines. The reaction sequence includes metalation with lithium diethylamide, alkylation with alkyl halides, and hydride reduction or hydrogenation over Raney nickel . Another method involves the reduction of 3-methylimine with sodium borohydride in methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

Trans-1,2-dimethylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Alkyl halides and other electrophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.

Mechanism of Action

The mechanism of action of trans-1,2-dimethylpiperidin-4-amine involves its interaction with specific molecular targets. For instance, its derivatives can act on neurokinin receptors, influencing pain perception and other physiological processes . The exact pathways and molecular targets depend on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trans-1,2-dimethylpiperidin-4-amine is unique due to its specific stereochemistry, which can influence its reactivity and biological activity. Its ability to undergo various chemical reactions and serve as a building block for more complex molecules makes it valuable in research and industry.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and industrial applications.

Biological Activity

Trans-1,2-dimethylpiperidin-4-amine is a piperidine derivative that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

This compound features a six-membered piperidine ring with two methyl groups substituted at the first and second carbon atoms and an amino group at the fourth carbon position. Its molecular formula is C7_{7}H16_{16}N. The structural uniqueness of this compound contributes to its diverse reactivity and potential applications in various scientific fields.

Research indicates that this compound interacts with neurokinin receptors, which are integral to pain perception and inflammatory responses. The compound's ability to modulate these receptors suggests potential applications in pain management and treatment of inflammatory conditions.

Key Mechanisms:

  • Neurokinin Receptor Modulation : The compound has shown efficacy in influencing neurokinin receptor activity, potentially providing analgesic effects.
  • Interaction with Biomolecules : Its amine group allows for nucleophilic substitution reactions, leading to the formation of various biologically active derivatives.

Biological Activities

This compound has been studied for several biological activities:

  • Analgesic Properties : Research highlights its potential as an analgesic by acting on neurokinin receptors.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties through its receptor interactions.
  • Anticancer Activity : Some derivatives have shown cytotoxic effects against cancer cell lines, indicating potential in cancer therapy .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnalgesicModulation of neurokinin receptors leading to pain relief
Anti-inflammatoryPotential reduction of inflammatory markers in vitro
AnticancerCytotoxic effects against FaDu hypopharyngeal tumor cells

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps that allow for the introduction of various functional groups. This versatility facilitates the development of a range of derivatives with enhanced biological activities.

Synthesis Overview:

  • Starting Materials : Piperidine derivatives.
  • Reagents : Common reagents include oxidizing agents for functionalization.
  • Products : Various substituted piperidine derivatives with distinct biological profiles.

Future Directions

The ongoing research into this compound indicates its potential as a lead compound for developing new therapeutic agents. Future studies should focus on:

  • In Vivo Studies : To confirm efficacy and safety in living organisms.
  • Structure–Activity Relationship (SAR) : Understanding how structural modifications affect biological activity can guide the design of more potent derivatives.

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

(2R,4S)-1,2-dimethylpiperidin-4-amine

InChI

InChI=1S/C7H16N2/c1-6-5-7(8)3-4-9(6)2/h6-7H,3-5,8H2,1-2H3/t6-,7+/m1/s1

InChI Key

BVVHNDKLDKPYCI-RQJHMYQMSA-N

Isomeric SMILES

C[C@@H]1C[C@H](CCN1C)N

Canonical SMILES

CC1CC(CCN1C)N

Origin of Product

United States

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